N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(furan-2-ylmethyl)ethanediamide
Description
N-(2-{4-[(4-Bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(furan-2-ylmethyl)ethanediamide is a synthetic diamide derivative featuring a piperazine core substituted with a 4-bromophenyl carbonyl group, linked via an ethyl chain to an ethanediamide scaffold. The compound’s structure integrates a furan-2-ylmethyl moiety at one terminal amide and a piperazine-carbonyl-bromophenyl group at the other (Fig. 1). Such structural motifs are common in medicinal chemistry for targeting neurotransmitter receptors (e.g., dopamine, serotonin) due to piperazine’s conformational flexibility and the aromatic groups’ role in hydrophobic interactions .
Properties
Molecular Formula |
C20H23BrN4O4 |
|---|---|
Molecular Weight |
463.3 g/mol |
IUPAC Name |
N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(furan-2-ylmethyl)oxamide |
InChI |
InChI=1S/C20H23BrN4O4/c21-16-5-3-15(4-6-16)20(28)25-11-9-24(10-12-25)8-7-22-18(26)19(27)23-14-17-2-1-13-29-17/h1-6,13H,7-12,14H2,(H,22,26)(H,23,27) |
InChI Key |
UGICUZRFPBHBJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE typically involves a multi-step processThe final step involves the coupling of the furan moiety to the piperazine derivative under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The bromobenzoyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dione derivatives, while reduction of the bromobenzoyl group can yield benzyl derivatives .
Scientific Research Applications
N’-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antipsychotic activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the bromobenzoyl and furan groups can modulate the compound’s binding affinity and selectivity. These interactions can influence various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on variations in the piperazine substituents, linker chains, and terminal amide groups. Below is a detailed comparison:
Structural Variations and Physicochemical Properties
†Calculated based on molecular formula.
Key Observations :
- Piperazine Substitution: The 4-bromophenyl carbonyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to smaller substituents like 4-fluorophenyl or non-aromatic groups. This may influence receptor-binding kinetics and metabolic stability .
- Linker Chains : Ethyl linkers (as in the target compound) balance flexibility and rigidity, whereas butyl or pentyl chains (e.g., ) may enhance lipophilicity.
Pharmacological and Binding Profiles
For example:
- N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides () exhibit subnanomolar D3 affinity (Ki = 0.2–0.8 nM) with >100-fold selectivity over D2 receptors.
- N-(2-{4-[(4-Fluorophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(pyridin-2-ylmethyl)ethanediamide (analogous to ) may show reduced D3 binding due to the fluorine atom’s smaller size and electronegativity compared to bromine.
Crystallographic and Spectral Data
- Intramolecular hydrogen bonds (C–H···O) stabilize the structure.
- N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide () has a planar nitro group, facilitating π-π stacking.
The target compound’s furan ring may adopt similar conformational flexibility, but crystallographic data are unavailable.
Biological Activity
N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(furan-2-ylmethyl)ethanediamide is a synthetic organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a piperazine ring, a furan moiety, and a bromophenyl group, which may contribute to its pharmacological properties.
Molecular Formula
The molecular formula of this compound is .
Structural Features
The compound consists of:
- Piperazine Ring : Known for its ability to interact with various biological targets.
- Furan Group : Often associated with diverse biological activities, including anti-inflammatory and antimicrobial effects.
- Bromophenyl Group : Enhances lipophilicity, potentially improving membrane permeability.
The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes. The piperazine moiety is particularly notable for its role in binding to neurotransmitter receptors, which may influence neurological pathways. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the furan moiety may contribute to the overall pharmacological profile.
Pharmacological Studies
Research has indicated that compounds similar to this compound exhibit various biological activities:
- Antidepressant Activity : Compounds with piperazine structures have been studied for their potential antidepressant effects via serotonin receptor modulation.
- Antitumor Effects : Some studies suggest that similar compounds may inhibit tumor growth by targeting specific cancer cell pathways.
- Antimicrobial Properties : The furan component in related compounds has been linked to antimicrobial activity against various pathogens.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study 1: Antidepressant Effects | Demonstrated that piperazine derivatives could enhance serotonin levels in animal models, indicating potential antidepressant effects. |
| Study 2: Antitumor Activity | Found that certain bromophenyl-containing compounds inhibited cancer cell proliferation in vitro, suggesting a promising avenue for cancer therapy. |
| Study 3: Antimicrobial Testing | Showed that furan derivatives exhibited significant antibacterial activity against Gram-positive bacteria. |
Similar Compounds
A comparison with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Key Feature | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide | Chlorine substitution | Moderate antidepressant activity |
| N-(4-fluorophenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide | Fluorine substitution | Enhanced binding affinity to receptors |
| N-(4-methylphenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide | Methyl substitution | Reduced antimicrobial activity compared to brominated analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
